molecular formula C9H9IN2O2 B387446 N'-acetyl-3-iodobenzohydrazide CAS No. 188009-63-4

N'-acetyl-3-iodobenzohydrazide

Cat. No. B387446
M. Wt: 304.08g/mol
InChI Key: TYLLZABGZDFOGT-UHFFFAOYSA-N
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Patent
US08569285B2

Procedure details

To a suspension of 3-iodobenzoic acid (2.0 g, 8.06 mmol) in 60 ml of THF there are added, in succession, DIPEA (1.83 ml, 10.48 mmol) and TBTU (2.59 g, 8.06 mmol). The reaction mixture is stirred overnight at ambient temperature. 1.19 g (16.12 mmol) of acetyl hydrazide are added and the reaction mixture is heated at reflux for 30 hours. After evaporation to dryness, the residue is taken up in water with a small amount of CH2Cl2; a thick precipitate forms, which is filtered off to yield the expected product.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
1.83 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.59 g
Type
reactant
Reaction Step Two
[Compound]
Name
acetyl hydrazide
Quantity
1.19 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=O.CCN(C(C)C)C(C)C.CN(C(O[N:28]1[N:36]=N[C:30]2C=CC=C[C:29]1=2)=[N+](C)C)C.[B-](F)(F)(F)F.C1C[O:45]CC1>>[C:29]([NH:28][NH:36][C:5](=[O:7])[C:4]1[CH:8]=[CH:9][CH:10]=[C:2]([I:1])[CH:3]=1)(=[O:45])[CH3:30] |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
IC=1C=C(C(=O)O)C=CC1
Name
Quantity
60 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
1.83 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
2.59 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.[B-](F)(F)(F)F
Step Three
Name
acetyl hydrazide
Quantity
1.19 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 hours
Duration
30 h
CUSTOM
Type
CUSTOM
Details
After evaporation to dryness
FILTRATION
Type
FILTRATION
Details
a thick precipitate forms, which is filtered off

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)NNC(C1=CC(=CC=C1)I)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.